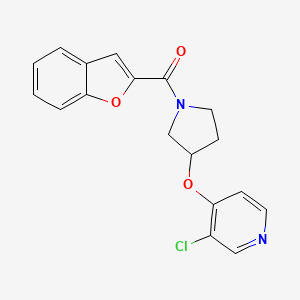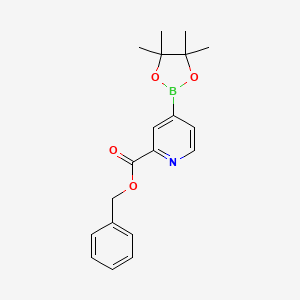![molecular formula C19H21N3O4S B2609170 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide CAS No. 946223-32-1](/img/structure/B2609170.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, involves various methods . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Aplicaciones Científicas De Investigación
Anticancer Applications :
- A study by Theoclitou et al. (2011) explored a related compound for its properties as a kinesin spindle protein inhibitor, showing potential as an anticancer agent. This compound exhibited significant potency and a promising pharmacokinetic profile, supporting its development as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Antifungal Effects :
- Jafar et al. (2017) investigated certain pyrimidine derivatives for their antifungal effects. The results showed significant antifungal activity, suggesting potential for development into antifungal agents (Jafar et al., 2017).
Antimicrobial Properties :
- Desai et al. (2013) synthesized a series of compounds including thiazole derivatives, which were tested for antibacterial activity against various bacterial strains. These compounds showed potential therapeutic intervention for microbial diseases (Desai et al., 2013).
Anti-Inflammatory and Analgesic Agents :
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These findings point towards the potential use of these compounds in treating inflammatory conditions (Abu‐Hashem et al., 2020).
Applications in Brain Imaging :
- Sakata et al. (2017) examined a related compound, N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-11C-methoxy-N-methylbenzamide, for its potential in brain imaging using positron emission tomography. This study revealed age- and gender-related changes in binding to metabotropic glutamate receptor type 1 in healthy human brains (Sakata et al., 2017).
Propiedades
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-5-25-14-8-7-13(9-15(14)26-6-2)17(23)21-16-12(4)20-19-22(18(16)24)11(3)10-27-19/h7-10H,5-6H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVIAAICCSDMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)

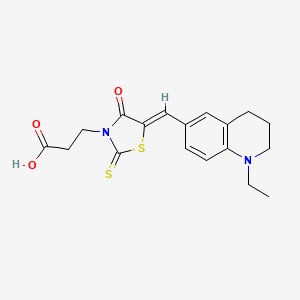

![N-cyclopentyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)
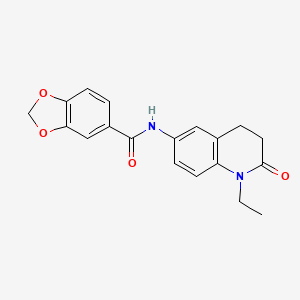
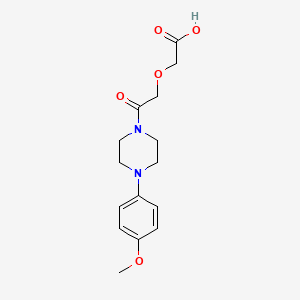
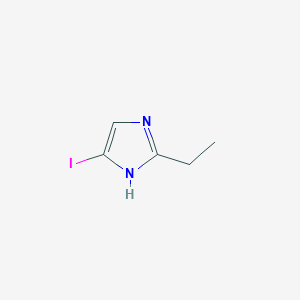
![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)
